molecular formula C14H14N2S B420941 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine

Katalognummer: B420941
Molekulargewicht: 242.34g/mol
InChI-Schlüssel: QXBHTSCSNCJFDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine is a compound that features a thiazoline ring substituted with a methyl group and an amine group attached to a naphthalene ring

Eigenschaften

Molekularformel

C14H14N2S

Molekulargewicht

242.34g/mol

IUPAC-Name

5-methyl-N-naphthalen-1-yl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C14H14N2S/c1-10-9-15-14(17-10)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,15,16)

InChI-Schlüssel

QXBHTSCSNCJFDH-UHFFFAOYSA-N

SMILES

CC1CN=C(S1)NC2=CC=CC3=CC=CC=C32

Kanonische SMILES

CC1CN=C(S1)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 5-methyl-2-thiazoline with 1-naphthylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiazoline or naphthalene rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine include other thiazoline and naphthalene derivatives, such as:

  • (5-Methyl-2-thiazolin-2-yl)-(2-naphthyl)amine
  • (5-Methyl-2-thiazolin-2-yl)-(3-naphthyl)amine

Uniqueness

The uniqueness of 5-methyl-N-(naphthalen-1-yl)-4,5-dihydro-1,3-thiazol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.